Isomolpan hydrochloride

Description

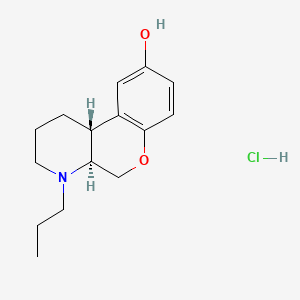

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100745-12-8 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

(4aS,10bR)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-9-ol;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-7-16-8-3-4-12-13-9-11(17)5-6-15(13)18-10-14(12)16;/h5-6,9,12,14,17H,2-4,7-8,10H2,1H3;1H/t12-,14-;/m1./s1 |

InChI Key |

JFSZKRWNAVLJHH-QMDUSEKHSA-N |

SMILES |

CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl |

Isomeric SMILES |

CCCN1CCC[C@H]2[C@H]1COC3=C2C=C(C=C3)O.Cl |

Canonical SMILES |

CCCN1CCCC2C1COC3=C2C=C(C=C3)O.Cl |

Synonyms |

1,3,4,4a,5,10b-hexahydro-4-propyl-2H-1-benzopyrano(3,4-b)pyridin-9-ol CGS 15855A CGS 15855A, (trans(+))-isomer CGS 15855A, (trans(-))-isomer CGS-15855-A CGS-15855A |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies of Isomolpan Hydrochloride

Precursor Identification and Retrosynthetic Analysis for Isomolpan (B35570) Hydrochloride Synthesis

Retrosynthetic analysis is a cornerstone of planning the synthesis of complex organic molecules like Isomolpan hydrochloride. wikipedia.orgub.edu This technique involves deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the analysis begins by identifying key structural features. The molecule possesses a benzopyrano[3,4-b]pyridine core, which is a fusion of a benzopyran and a pyridine (B92270) ring. vulcanchem.com This heterocyclic system is partially saturated and contains a propyl group and a hydroxyl group. vulcanchem.com

The retrosynthetic strategy would logically involve disconnecting the propyl group and the fused pyridine ring. This leads to the identification of two primary precursors: a substituted chromene derivative and a pyridine-based fragment. vulcanchem.com The chromene precursor would contain the phenolic hydroxyl group, while the pyridine precursor would be functionalized to allow for the annulation and subsequent introduction of the propyl group. This approach simplifies the complex target into more manageable and often commercially available starting materials. wikipedia.org

Detailed Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. medkoo.comvulcanchem.comwiley.com

The construction of the this compound molecule typically involves a sequence of organic reactions. wiley.comvapourtec.com A general synthetic route can be outlined as follows:

Ring Formation : The synthesis often commences with the condensation of a substituted pyridine derivative with a chromene precursor under acidic conditions. vulcanchem.com This key step forms the foundational benzopyrano[3,4-b]pyridine scaffold. vulcanchem.com

Alkylation : Following the formation of the core ring system, the propyl group is introduced at the 4-position of the pyridine ring. vulcanchem.com This is commonly achieved through alkylation using propyl halides or via a Grignard reaction. vulcanchem.com

Salt Formation : The final step involves the treatment of the free base with hydrochloric acid to yield this compound. This salt formation enhances the compound's crystallinity and aqueous solubility, which is a critical factor for pharmaceutical applications. vulcanchem.com

The entire process is a testament to the intricate nature of multi-step organic synthesis, where each step builds upon the last to create a complex molecular architecture. asischem.comyoutube.com

Catalytic hydrogenation is a crucial technique in the synthesis of this compound, particularly for controlling the stereochemistry of the final product. tcichemicals.comdrhazhan.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce specific functional groups. tcichemicals.comiitm.ac.in

In the context of Isomolpan synthesis, catalytic hydrogenation can be employed to selectively reduce double bonds within the pyridine ring system after its formation. The choice of catalyst, solvent, and reaction conditions (pressure and temperature) is critical to achieve the desired trans stereochemistry at the 4a and 10b chiral centers. medkoo.comutwente.nl Heterogeneous catalysts are often preferred due to their stability and ease of separation from the reaction mixture. drhazhan.comiitm.ac.in

| Parameter | Condition | Purpose |

| Catalyst | Palladium on Carbon (Pd/C) | To facilitate the addition of hydrogen across double bonds. tcichemicals.com |

| Hydrogen Source | Hydrogen Gas (H₂) | The reducing agent. utwente.nl |

| Stereochemistry | trans configuration | The desired therapeutic isomer. medkoo.com |

| Reaction Type | Heterogeneous Catalysis | For ease of catalyst removal. drhazhan.com |

This interactive table summarizes the key aspects of catalytic hydrogenation in this compound synthesis.

The biological activity of Isomolpan is highly dependent on its stereochemistry. vulcanchem.com The desired isomer is the (4aR,10bS)-rel- or trans-isomer. medkoo.comvulcanchem.com Achieving high stereoselectivity is a significant challenge in the synthesis of this compound. rsc.org

Stereoselective synthesis strategies aim to control the formation of specific stereoisomers. google.comnih.gov This can be achieved through various methods:

Chiral Auxiliaries : Introducing a chiral auxiliary to one of the precursors can direct the stereochemical outcome of the ring-forming reaction. The auxiliary is later removed.

Asymmetric Catalysis : Utilizing a chiral catalyst during the hydrogenation step can favor the formation of the desired trans-isomer. tcichemicals.com

Diastereomeric Resolution : Synthesizing a mixture of stereoisomers and then separating them based on their different physical properties, often by forming diastereomeric salts with a chiral resolving agent.

The development of efficient stereoselective methods is crucial for producing the therapeutically active form of this compound. mdpi.commdpi.com

Catalytic Hydrogenation Techniques in this compound Preparation

Derivatization and Analog Generation of this compound for Structure-Activity Exploration

Structure-activity relationship (SAR) studies are fundamental to drug discovery and involve synthesizing and testing a series of related compounds to understand how structural modifications affect biological activity. nih.govoncodesign-services.com For this compound, derivatization and the generation of analogs are key strategies to explore its SAR. pharmacologymentor.com

By systematically modifying different parts of the Isomolpan molecule, researchers can identify which functional groups are essential for its antipsychotic activity. mdpi.comfrontiersin.org Key areas for modification include:

The Propyl Group : Altering the length and branching of the alkyl chain at the 4-position can influence receptor binding and pharmacokinetic properties.

The Phenolic Hydroxyl Group : Modification of this group, for instance, through etherification or esterification, can impact the molecule's polarity and ability to form hydrogen bonds.

These SAR studies provide valuable insights that can guide the design of new, more potent, and selective antipsychotic agents. oncodesign-services.com

| Compound | Modification | Potential Impact |

| Isomolpan Analog 1 | Ethyl group at position 4 | Altered lipophilicity and receptor affinity. |

| Isomolpan Analog 2 | Methoxy group at position 9 | Modified hydrogen bonding capability. |

| Isomolpan Analog 3 | Chloro substituent on the benzene (B151609) ring | Changed electronic distribution and metabolic stability. |

This interactive table illustrates potential modifications to the this compound structure for SAR studies.

Process Optimization and Scale-up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. asischem.comotavachemicals.com Process optimization is essential to ensure the synthesis is efficient, cost-effective, safe, and environmentally friendly. gd3services.comslideshare.net

Key considerations for the scale-up of this compound synthesis include:

Reagent and Solvent Selection : Choosing less expensive, less hazardous, and more environmentally benign reagents and solvents. asischem.com

Reaction Conditions : Optimizing temperature, pressure, and reaction times to maximize yield and minimize the formation of impurities. gd3services.com

Purification Methods : Developing robust and scalable purification techniques to ensure the final product meets stringent purity requirements.

Safety : Identifying and mitigating potential hazards associated with the chemical process, such as exothermic reactions or the handling of toxic materials. slideshare.net

Successful process optimization and scale-up are critical for making this compound a viable pharmaceutical product. otavachemicals.com

Molecular Pharmacology and Receptor Interaction Mechanisms of Isomolpan Hydrochloride

Characterization of Isomolpan (B35570) Hydrochloride as a Dopamine (B1211576) Receptor Agonist

Isomolpan hydrochloride functions as an agonist at dopamine receptors, meaning it binds to and activates these receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. wikipedia.org Its activity is particularly noted within the D2-like receptor family, which includes the D2, D3, and D4 subtypes. wikipedia.orgncats.io

Research has consistently identified this compound as a dopamine D2 receptor agonist. medkoo.comcymitquimica.comcymitquimica.com The D2 receptor is a key target in neuropharmacology and is involved in modulating motor control, motivation, and hormonal regulation. nih.gov As a G protein-coupled receptor, the D2 receptor exists in high and low affinity states for agonists. nih.gov The high-affinity state (D2High) is considered the functional form of the receptor that initiates intracellular signaling upon binding with an agonist like Isomolpan. nih.gov Agonist binding to the D2 receptor typically leads to the inhibition of adenylyl cyclase through its coupling with Gi/o proteins. nih.gov

In addition to its D2 receptor activity, this compound is characterized as a selective dopamine D3 receptor agonist. ncats.io The D3 receptor shares a high degree of sequence homology with the D2 receptor, particularly within the orthosteric binding site, making the development of selective compounds challenging. nih.gov However, D3 receptor selectivity can be achieved through interactions with a secondary binding pocket, which differs more significantly between the D2 and D3 subtypes. nih.gov Compounds with higher affinity for the D3 receptor are of significant interest due to the D3 receptor's specific distribution in the limbic regions of the brain, which are associated with cognition and emotion. nih.gov The selectivity of a compound is often quantified by comparing its binding affinity (Ki) at the D3 receptor versus the D2 receptor. nih.gov For instance, some compounds achieve D3 selectivity not by increasing affinity for the D3 receptor, but by reducing their affinity at the D2 receptor. nih.gov

Table 1: Pharmacological Profile of this compound This table summarizes the known receptor interactions of this compound based on available research findings.

| Characteristic | Description | Receptor Subtypes |

|---|---|---|

| Receptor Activity | Agonist | Dopamine D2, Dopamine D3 |

| Selectivity | Selective Agonist | D3/D2 Receptors ncats.io |

| Receptor Family | D2-like | D2, D3, D4 wikipedia.org |

| Protein Coupling | Gi/o-coupled | D2, D3 nih.gov |

Dopamine D2 Receptor Agonism by this compound

Molecular Docking and Computational Modeling of this compound-Receptor Interactions

Understanding the precise interaction between a ligand like this compound and its receptor at an atomic level requires sophisticated computational techniques. openaccessjournals.com Molecular docking and computational modeling are powerful tools used to predict the binding conformation and affinity of a small molecule within the binding site of a protein. nih.govmdpi.com These methods are crucial for rational drug design and for elucidating the structural basis of receptor selectivity and efficacy. nih.govopenaccessjournals.com

Ligand-protein binding site analysis aims to identify the specific orientation of a ligand within the receptor's binding pocket and the key molecular interactions that stabilize the complex. biorxiv.orgfrontiersin.org For G protein-coupled receptors like the dopamine D2 and D3 receptors, the binding site is located within a pocket formed by the transmembrane helices. nih.gov Computational docking simulations can predict the binding pose of this compound, detailing the non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts with specific amino acid residues in the binding pocket. nih.gov The analysis of these interactions is fundamental to understanding the molecular determinants of binding affinity and selectivity. nih.gov The correlation between the motions of allosteric and orthosteric (primary) binding sites is also an area of investigation, as interactions at one site can influence the other. nih.gov

G protein-coupled receptors are not rigid structures but are highly dynamic, existing in an ensemble of different conformations. nih.govpurdue.edu The binding of a ligand can shift this equilibrium. An agonist, such as this compound, preferentially binds to and stabilizes an active receptor conformation. elifesciences.orgbiorxiv.org This induced-fit or conformational selection mechanism is the crucial first step in receptor activation. nih.gov Molecular dynamics simulations can model these conformational changes over time, providing insights into the transition from an inactive to an active state. mdpi.comelifesciences.org This activation involves structural rearrangements within the receptor, which in turn enables it to bind to and activate intracellular signaling partners like G proteins, thereby initiating a cellular response. purdue.edu

Ligand-Protein Binding Site Analysis

Signaling Pathway Modulation by this compound in Cellular Systems

The activation of dopamine D2 and D3 receptors by this compound initiates a cascade of intracellular signaling events. As members of the D2-like receptor family, both D2 and D3 receptors are canonically coupled to inhibitory G proteins (Gi/o). wikipedia.orgnih.gov Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G protein. nih.gov The activated Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The modulation of this signaling pathway is a hallmark of D2/D3 receptor agonism and is central to the cellular effects mediated by compounds like this compound.

G-protein Coupled Receptor Signaling Cascade Activation

The mechanism of action for this compound begins with its binding to D2 and D3 dopamine receptors, which are members of the GPCR superfamily. ncats.iowikipedia.org These receptors are characterized by their structure, which consists of seven transmembrane helices connected by intracellular and extracellular loops. wikipedia.orgpsychopharmacologyinstitute.com The binding of an agonist like Isomolpan to the receptor induces a conformational change. wikipedia.org

This structural alteration is transmitted to a heterotrimeric G-protein coupled to the intracellular domain of the receptor. nih.gov D2-like receptors, the targets of Isomolpan, are canonically coupled to the Gi/o family of G-proteins. psychopharmacologyinstitute.comnih.gov The agonist-induced conformational change in the receptor promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. This event activates the G-protein, causing the dissociation of the GTP-bound α-subunit (Gαi/o) from the βγ-dimer (Gβγ). psychopharmacologyinstitute.com Both the dissociated Gαi/o subunit and the Gβγ complex are then free to interact with and modulate the activity of various intracellular effector proteins. psychopharmacologyinstitute.com

Downstream Effector Pathway Engagement

Following the activation of the Gi/o protein by the Isomolpan-bound D2/D3 receptor, the dissociated subunits engage with downstream effector systems. The primary and most well-characterized pathway for Gαi/o is the inhibition of the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase is responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP). mdpi.com By inhibiting this enzyme, this compound effectively reduces the intracellular concentration of cAMP. nih.gov A reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins to regulate cellular functions. mdpi.com

The Gβγ subunit, released during G-protein activation, can also participate in signaling by modulating other cellular targets, including ion channels and other enzymes. Research has shown that both D2 and "silent" D3 autoreceptors are involved in controlling the synthesis and release of dopamine in various brain pathways. ncats.io As a dopamine autoreceptor agonist, Isomolpan has been shown to decrease the release and metabolism of dopamine in the brain. medkoo.com This modulation is a key functional outcome of its engagement with downstream effector pathways.

Comparative Pharmacological Profile of this compound with Other Dopamine Agonists

Dopamine agonists can be broadly categorized into ergot-derived and non-ergoline compounds, each with distinct pharmacological profiles. wikipedia.orgsinglecare.com this compound is a non-ergoline derivative. cymitquimica.com This class of agonists is generally noted for having a higher affinity for D3 receptors compared to D2 receptors and typically lacks significant affinity for D1 receptors. wikipedia.orgnih.gov

The pharmacological effect of a dopamine agonist is determined by its binding affinity for different dopamine receptor subtypes (e.g., D1, D2, D3). nih.gov Isomolpan is characterized as a selective D2/D3 receptor agonist. ncats.io In comparison, other dopamine agonists exhibit a wider range of receptor affinities.

Ergot-derived agonists, such as Bromocriptine, Cabergoline, and Pergolide, often interact with a broader spectrum of receptors, including serotonin (B10506) and adrenergic receptors, in addition to dopamine receptors. singlecare.com Newer, non-ergot agonists like Pramipexole (B1678040) and Ropinirole demonstrate greater selectivity for the D2-like receptor family and are generally preferred as first-line treatments. singlecare.comnih.gov Pramipexole, for instance, shows a high affinity for D3 receptors. wikipedia.orgnih.gov

A comparative analysis of the binding affinities (Ki values) for several dopamine agonists at human D1, D2, and D3 receptors reveals these distinctions. Lower Ki values indicate higher binding affinity. While specific Ki values for this compound in human striatum are not detailed in the comparative studies, its known selectivity for D2/D3 receptors can be contextualized against other agents. ncats.ionih.gov For example, Pramipexole and the ergot-derived agonists Cabergoline, Lisuride, and Pergolide show high affinity for the D3 receptor, comparable to or greater than their affinity for the D2 receptor. nih.gov In contrast, Ropinirole shows weaker binding to D2 receptors in these studies. nih.gov None of the second-generation non-ergot agonists, which would include Isomolpan, showed significant affinity for the D1 receptor. nih.gov

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Various Dopamine Agonists in Human Striatum A lower Ki value indicates a higher binding affinity.

Data sourced from Gerlach et al., 2003. nih.gov

Table 2: Compound Names Mentioned in the Article

Structure Activity Relationship Sar Studies of Isomolpan Hydrochloride Analogs

Identification of Key Pharmacophoric Features for Dopamine (B1211576) Receptor Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For dopamine receptor agonists like isomolpan (B35570), several key pharmacophoric features have been identified as critical for binding. unina.it Generally, a dopamine agonist pharmacophore includes a protonatable nitrogen atom and a catechol or a bioisosteric equivalent. drugdesign.orgnih.govmdpi.com

The fundamental components for dopamine receptor interaction include:

A Protonatable Nitrogen: This feature, typically a primary or secondary amine, forms a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the third transmembrane domain (TM3) of dopamine receptors. mdpi.commdpi.com This interaction is a primary anchor for the ligand within the binding pocket.

Aromatic Ring System: An aromatic moiety, such as the catechol ring in dopamine itself, engages in various interactions, including pi-pi stacking and hydrophobic interactions with aromatic residues within the receptor's binding site. drugdesign.org

Hydroxyl Groups: The hydroxyl groups on the catechol ring are known to form hydrogen bonds with a series of serine residues (Ser5.42, Ser5.43, Ser5.46) located in the fifth transmembrane domain (TM5). nih.gov These interactions are vital for orienting the ligand correctly and contribute significantly to binding affinity. nih.gov

In the context of isomolpan hydrochloride, a selective D3/D2 receptor agonist, the pyrano-pyridin-9-ol core serves as a rigid scaffold that presents these key features in a specific spatial orientation for optimal receptor interaction. ncats.io The phenolic hydroxyl group and the basic nitrogen atom of the piperidine (B6355638) ring are essential for its dopaminergic activity.

Systematic Structural Modifications and Their Impact on Receptor Affinity and Efficacy

The pyrano-pyridin-9-ol core is a key structural element of isomolpan. Modifications to this heterocyclic system can significantly alter its binding affinity and selectivity. For instance, in related benzazepine scaffolds, the introduction of halogen substituents on the appended phenyl ring has been shown to influence selectivity between D1-like and D5 receptors. nih.gov While specific data on isomolpan analogs is limited in the public domain, general principles from related dopamine agonists suggest that the nature and position of substituents on the aromatic portion of the core can modulate electronic properties and steric interactions within the receptor binding site, thereby affecting affinity and efficacy.

The N-propyl group is a common feature in many dopamine agonists and is known to enhance agonist activity. wikipedia.org In a series of related N-substituted benzazepine analogs, the nature of the N-substituent was found to be a critical determinant of activity. For example, methylation or allylation of the secondary amine can produce compounds with varying degrees of antagonist or agonist activity. nih.gov

Systematic modifications of the propyl side chain in isomolpan analogs could involve:

Varying Chain Length: Altering the length of the alkyl chain can impact how the ligand fits into the hydrophobic pocket of the receptor.

Introducing Unsaturation: The presence of double or triple bonds, such as a butenyl linker, has been shown in other dopamine receptor ligands to enhance D3 receptor selectivity.

Adding Functional Groups: Incorporation of polar groups like hydroxyls on the side chain can introduce new hydrogen bonding opportunities and influence selectivity. For example, adding a hydroxyl group to the butyl linker in some D3 receptor antagonists led to highly potent and selective compounds.

The table below illustrates hypothetical modifications to the propyl side chain and their potential impact on receptor binding, based on general SAR principles for dopamine agonists.

| Modification | Rationale | Predicted Impact on Affinity/Selectivity |

| N-ethyl | Decrease chain length | May decrease hydrophobic interactions, potentially reducing affinity. |

| N-butyl | Increase chain length | May enhance hydrophobic interactions, potentially increasing affinity. |

| N-allyl | Introduce unsaturation | May alter conformation and interactions, potentially increasing selectivity for certain receptor subtypes. |

| N-hydroxypropyl | Introduce polar group | May form additional hydrogen bonds, potentially increasing affinity and/or altering selectivity. |

Isomolpan possesses chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms is critical for drug-receptor interactions, as biological macromolecules like receptors are themselves chiral. nih.gov

The different enantiomers of a chiral drug can exhibit significant differences in potency, selectivity, and even pharmacological action (agonist vs. antagonist). nih.govnih.gov For example, in some ergoline (B1233604) derivatives, the (+)-enantiomer has significantly lower activity, while the (-)-enantiomer is a potent dopamine agonist. wikipedia.org Similarly, for certain D3 receptor partial agonists, enantioselectivity was observed at the D3 receptor but not significantly at the D2 receptor.

For isomolpan, which is the (±)-trans isomer, separating and evaluating the individual enantiomers would be a critical step in SAR studies. ncats.io It is highly probable that one enantiomer is significantly more potent or selective than the other, or that they possess different functional properties at D2 and D3 receptors. This stereochemical investigation is essential for developing more refined and selective drug candidates.

Impact of Propyl Side Chain Modifications

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Computational methods are powerful tools for accelerating drug discovery by predicting the biological activity of novel compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. toxnavigation.comnih.gov

For isomolpan analogs, a QSAR study would involve:

Data Collection: Gathering a dataset of isomolpan analogs with their experimentally determined binding affinities (Ki values) or functional activities (EC50 values) for D2 and D3 receptors.

Descriptor Calculation: Calculating various molecular descriptors for each analog. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., random forest, neural networks) to build a predictive model. toxnavigation.comnih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds not used in model development. nih.gov

Computational docking simulations can also provide insights into the binding modes of isomolpan analogs at the atomic level. By docking a series of analogs into a homology model or crystal structure of the D2 and D3 receptors, researchers can visualize key interactions and rationalize observed SAR trends. nih.gov These computational approaches help in understanding why certain structural modifications lead to changes in affinity or selectivity and guide the design of new, more potent, and selective ligands. nih.gov

Rational Design Principles for Novel this compound Derivatives

Based on the SAR, computational modeling, and general knowledge of dopamine receptor pharmacology, several rational design principles can be formulated for creating novel isomolpan derivatives with improved properties. nih.gov

Optimize Core Substituents: Introduce small, electronically diverse substituents onto the aromatic ring of the pyrano-pyridin-9-ol core to fine-tune interactions within the binding pocket and enhance selectivity.

Explore Side Chain Diversity: Systematically vary the N-alkyl side chain by altering its length, rigidity, and polarity to probe the hydrophobic subpockets of the D2 and D3 receptors. The goal is to identify substituents that maximize affinity for the target receptor while minimizing it for others.

Stereochemical Refinement: Synthesize and test the individual enantiomers of isomolpan and its most promising analogs to identify the eutomer (the more active enantiomer). Future development should focus on the single, more active stereoisomer to improve therapeutic index and simplify pharmacokinetics. nih.gov

Bioisosteric Replacement: Replace key functional groups with bioisosteres to improve metabolic stability or other pharmacokinetic properties without losing affinity. For example, the phenolic hydroxyl group could be replaced with other hydrogen-bonding moieties.

Scaffold Hopping: Use the identified pharmacophore as a template to design novel scaffolds that maintain the crucial 3D arrangement of functional groups but have different core structures, potentially leading to improved novelty and patentability.

By applying these principles, medicinal chemists can rationally design the next generation of isomolpan-based ligands with potentially enhanced selectivity, potency, and drug-like properties for the treatment of disorders involving the dopaminergic system.

Preclinical Research Applications and in Vitro/in Vivo Model Investigations

Behavioral Pharmacology in Preclinical Models

Locomotor Activity Assessments

Studies focusing specifically on the effects of Isomolpan (B35570) hydrochloride on locomotor activity are not extensively detailed in publicly available literature. However, some research provides indirect insight. In a study comparing various dopamine (B1211576) receptor agonists, D3/D2 agonists like quinpirole, which shares a similar receptor profile with Isomolpan hydrochloride, were noted to decrease locomotor activity in mice. nih.gov Another study highlighted that D2/D3 agonists can produce a biphasic response, with low doses causing hypomotility (a decrease in movement) and higher doses leading to hypermotility. mdpi.com While these findings relate to the broader class of D2/D3 agonists, specific and detailed locomotor activity data for this compound itself remains limited. One study did note that D2 agonists such as CGS 15855A could influence motor activity. cnjournals.com

Studies of Reward and Motivation Circuits

Evaluation of Specific Behavioral Correlates of Dopamine Receptor Activation

Preclinical studies have provided some data on the behavioral effects of this compound related to its action as a dopamine D2/D3 receptor agonist. Research has shown that as a selective D3/D2 receptor agonist, CGS 15855A decreases the levels of dopamine in the frontal cortex of freely-moving rats. nih.gov This modulation of dopamine levels is a key indicator of its activity at dopamine autoreceptors, which regulate the synthesis and release of dopamine.

In one study, the administration of CGS 15855A led to a significant decrease in dopamine levels in the frontal cortex, as detailed in the table below.

| Compound | Effect on Dopamine Levels in Rat Frontal Cortex |

| This compound (CGS 15855A) | Decreased by approximately 50% |

| Raclopride (D2/D3 antagonist) | Increased by approximately 60% |

| Data from a study on freely-moving rats. nih.gov |

This effect on dopamine metabolism is a functional correlate of its agonist activity at presynaptic D2/D3 autoreceptors.

In Vivo Imaging Techniques in Preclinical Neuroscience Research (e.g., PET/SPECT ligands development)

There is no available scientific literature to suggest that this compound has been developed or utilized as a radioligand for in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govtaylorfrancis.comtracercro.commdpi.com The development of such imaging agents requires specific chemical properties that allow for radiolabeling and subsequent detection in the brain, and there is no indication that this compound has been pursued for this application.

Analytical Methodologies for Isomolpan Hydrochloride in Research Matrices

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, LC-MS/MS)

Chromatographic techniques are fundamental in the analysis of Isomolpan (B35570) hydrochloride, allowing for its separation from other components in a mixture and its subsequent quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a commonly employed method due to its robustness and wide availability. For more complex matrices or when higher sensitivity and selectivity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.

A study on the simultaneous determination of related compounds, including a compound structurally similar to Isomolpan hydrochloride, utilized a reversed-phase HPLC method. The separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The method demonstrated good linearity and precision, making it suitable for quality control purposes.

LC-MS/MS methods offer superior sensitivity and specificity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. A bioanalytical method for a related piperidine (B6355638) derivative in plasma involved protein precipitation followed by LC-MS/MS analysis. This approach allowed for the quantification of the compound at very low concentrations, which is crucial for pharmacokinetic studies.

Table 1: Example HPLC-UV Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:0.05 M Potassium Dihydrogen Phosphate (40:60, v/v), pH 3.5 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the unambiguous assignment of the protons and carbons in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds. For instance, the presence of a carbonyl group and an N-H bond would give rise to characteristic absorption bands.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

Table 2: Representative Spectroscopic Data for a Structurally Similar Compound

| Technique | Observed Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 5H, Ar-H), 3.50 (d, 1H), 3.10 (m, 1H), 2.80 (m, 1H), 1.40-1.80 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.0 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (CH), 55.0 (CH), 45.0 (CH₂), 25.0 (CH₂), 24.0 (CH₂) |

| IR (KBr) ν (cm⁻¹) | 3400 (N-H), 3050 (Ar C-H), 2930 (C-H), 1720 (C=O) |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for a related structure |

Development of Bioanalytical Methods for this compound in Biological Samples (e.g., tissue homogenates, dialysates)

The development of robust bioanalytical methods is critical for studying the disposition of this compound in biological systems. These methods must be sensitive, specific, and reliable for accurate quantification in complex matrices such as tissue homogenates and dialysates.

A common approach for the bioanalysis of similar compounds involves an initial sample preparation step to remove proteins and other interfering substances. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of extraction method depends on the analyte's properties and the nature of the biological matrix.

Following sample clean-up, LC-MS/MS is typically the analytical technique of choice due to its high sensitivity and selectivity. The method is usually validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. For instance, a validated LC-MS/MS method for a related drug in rat plasma demonstrated a lower limit of quantification in the low ng/mL range, enabling its use in preclinical pharmacokinetic studies.

Microdialysis is a minimally invasive sampling technique that can be used to measure unbound concentrations of this compound in the extracellular fluid of specific tissues. The dialysate samples are typically analyzed by a highly sensitive technique like LC-MS/MS due to the low concentrations of the analyte.

Table 3: Key Validation Parameters for a Bioanalytical LC-MS/MS Method of a Related Compound

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated and minimized |

| Stability (Freeze-thaw, short-term, long-term) | Analyte stable under tested conditions |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Theoretical and Potential Therapeutic Applications of Isomolpan Hydrochloride Based on Preclinical Findings

Hypothesized Role in Disorders of Dopaminergic Dysfunction

Dysfunction in the dopamine (B1211576) system is linked to several neurological and psychiatric conditions. wikipedia.org Dopamine receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are crucial targets for understanding and potentially modulating these disorders. jcancer.org Isomolpan (B35570) hydrochloride is identified in preclinical studies as a selective dopamine D2 and D3 receptor agonist. ncats.io

The theoretical role of Isomolpan hydrochloride in disorders of dopaminergic dysfunction stems from its ability to activate D2 and D3 autoreceptors. These presynaptic receptors act as a negative feedback mechanism, controlling the synthesis and release of dopamine in key brain pathways, including the mesolimbic, mesocortical, and nigrostriatal pathways. medkoo.comncats.io In conditions hypothesized to involve excessive dopaminergic transmission, an agonist like Isomolpan could potentially reduce dopamine release, thereby restoring a homeostatic balance. Conversely, in states characterized by deficient dopamine release, its effects would be more complex, potentially involving the postsynaptic D2/D3 receptors.

Preclinical research has shown that agonists acting on D2 autoreceptors can decrease the in vivo release and metabolism of dopamine in various brain regions. googleapis.com Pathological processes in some neurodegenerative diseases like Parkinson's disease involve mitochondrial and lysosomal dysfunction linked to dopamine oxidation, highlighting the sensitive nature of the dopaminergic system. nih.gov Therefore, a compound that can precisely modulate dopamine release, like Isomolpan, is of significant interest for research into the pathophysiology of these complex disorders. nih.govmdpi.com

Exploration of this compound as a Research Tool in Dopamine Receptor Biology

The primary value of this compound lies in its utility as a research tool to dissect the intricate biology of dopamine receptors. ncats.io As a selective agonist for D2 and D3 receptors, it allows scientists to probe the specific functions of these receptor subtypes. ncats.io The D1 and D2 dopamine receptors represent the main stimulatory and inhibitory pathways in the central nervous system. nih.gov

In preclinical models, this compound has been used to study how dopamine autoreceptors modulate dopamine metabolism. medkoo.com For instance, studies in rats have utilized the compound to understand the functional correlates of dopamine D3 receptor activation. ncats.io Such research helps to differentiate the roles of D2 and the so-called "silent" D3 autoreceptors in controlling dopamine synthesis and release. medkoo.comncats.io By observing the physiological and behavioral outcomes of administering Isomolpan in laboratory settings, researchers can infer the downstream consequences of D2/D3 receptor activation. This is crucial for building a comprehensive picture of the dopaminergic system's role in governing everything from movement to mood. nih.gov

The compound's ability to modulate the in vivo release of dopamine in cortical areas further establishes its role as an important pharmacological tool for neuroscience research. googleapis.com

Table 1: Preclinical Research Findings on this compound (CGS 15855A)

| Study Focus | Model System | Key Finding | Reference |

| Dopamine Autoreceptor Modulation | Mouse Brain | Decreased dopamine release and metabolism. | googleapis.com |

| Dopamine Release Modulation | Rat Frontal, Cingulate, and Entorhinal Cortices | Modulates the in vivo release of dopamine via autoreceptors. | googleapis.com |

| Dopamine Metabolism and Prolactin Release | Rat Striatum | Modulates striatal dopamine metabolism. | medkoo.com |

| Dopamine D3 Receptor Activation | Rat In Vivo | Used to study functional correlates of D3 activation, showing both D2 and D3 autoreceptors control dopamine synthesis and release. | medkoo.comncats.io |

Potential for Development as a Probe for Specific Dopamine Receptor Subtypes

A research probe is a tool, often a chemical compound, used to study a specific biological target. hamptonresearch.com Given that this compound acts as a selective agonist for D2/D3 receptors, it has the potential to be developed as a specific probe for these subtypes. ncats.io Its defined interaction allows for the targeted investigation of D2 and D3 receptor distribution, function, and regulation in various tissues and experimental conditions.

Hypothetical Applications in Neurodegenerative or Neuropsychiatric Research Paradigms (without clinical claims)

The dopaminergic system is a cornerstone of research into neurodegenerative diseases like Parkinson's and neuropsychiatric disorders such as schizophrenia. wikipedia.orgnih.gov this compound's mechanism of action positions it as a relevant compound for use in non-clinical research paradigms exploring these conditions. ncats.io

In research models of Parkinson's disease, which is characterized by the loss of dopamine-producing neurons, Isomolpan could be used to explore the consequences of stimulating the remaining D2/D3 receptors. wikipedia.orgplos.org For instance, it could be applied to in vitro models, such as neuronal cultures or brain organoids derived from induced pluripotent stem cells, to study cellular responses to dopaminergic agonism in a controlled environment. frontiersin.orgnih.gov

In the context of neuropsychiatric research, where dopamine dysregulation is a key hypothesis, Isomolpan could be used in animal models to simulate or counteract specific aspects of dopamine signaling abnormalities. nih.gov For example, its effect on dopamine release in the prefrontal cortex could be studied in paradigms relevant to cognitive function. googleapis.com These applications remain strictly within the preclinical research setting, aimed at elucidating fundamental disease mechanisms rather than suggesting treatment. labtoo.com

Future Research Directions and Unanswered Questions for Isomolpan Hydrochloride

Investigation of Isomolpan (B35570) Hydrochloride's Interaction with Other Neurotransmitter Systems

The central nervous system operates through a complex and interconnected web of neurotransmitter systems. nih.govnih.gov While Isomolpan is known to be a selective D2/D3 dopamine (B1211576) receptor agonist, its full pharmacological profile cannot be understood without examining its influence on other key neurotransmitter systems. ncats.iomedkoo.com The dopaminergic system is intricately linked with other systems, including the serotonergic, noradrenergic, and cholinergic systems, which collectively regulate a wide array of physiological and cognitive functions. frontiersin.orgmdpi.com

Future research should systematically investigate the downstream effects of D2/D3 receptor activation by Isomolpan on these interconnected networks. For instance, serotonergic neurons can modulate the release of dopamine, and vice versa, suggesting that Isomolpan's activity could have significant reciprocal effects on serotonin (B10506) levels and receptor function. frontiersin.orgwikipedia.org Studies have shown that the interplay between dopamine, serotonin, and noradrenaline involves a complex pattern of control over their release. ncats.iomedkoo.com A comprehensive investigation would involve measuring changes in the release and metabolism of neurotransmitters like serotonin, norepinephrine (B1679862), acetylcholine (B1216132), and GABA in various brain regions following administration of Isomolpan. Understanding these interactions is crucial for predicting the full spectrum of Isomolpan's effects and identifying potential new therapeutic applications.

| Neurotransmitter System | Rationale for Investigation | Potential Research Questions |

|---|---|---|

| Serotonergic (5-HT) | Serotonin receptors modulate dopamine release and are implicated in mood, cognition, and sleep. frontiersin.orgwikipedia.org The 5-HT receptor family is extensive, with varied functions. psychiatry-psychopharmacology.com | Does Isomolpan alter serotonin synthesis, release, or reuptake? Does chronic Isomolpan administration change the expression or sensitivity of 5-HT receptors? |

| Noradrenergic (Norepinephrine) | Dopamine and norepinephrine pathways are closely linked, both originating from the same precursor, tyrosine. wikipedia.org Norepinephrine is critical for attention, arousal, and stress responses. nih.govwikipedia.org | How does Isomolpan's D2/D3 agonism affect norepinephrine release in the prefrontal cortex and other relevant brain regions? |

| Cholinergic (Acetylcholine) | Dopamine and acetylcholine have a well-established reciprocal relationship in the striatum, crucial for motor control and learning. wikipedia.org | Does Isomolpan influence acetylcholine release in the basal ganglia? What are the functional consequences of this interaction on motor behavior models? |

| GABAergic and Glutamatergic | As the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitters, they provide overarching control of neuronal activity. nih.gov Dopamine receptor activation modulates both GABAergic and glutamatergic transmission. mdpi.com | How does Isomolpan affect the balance of excitation and inhibition in dopamine-receptive brain areas like the striatum and prefrontal cortex? |

Elucidation of Long-term Effects in Advanced Preclinical Models

The majority of existing research on Isomolpan hydrochloride appears to focus on its acute pharmacological effects. medkoo.com A critical unanswered question is how the brain and body adapt to long-term, continuous exposure to this compound. Chronic administration of receptor agonists can lead to neuroadaptive changes, such as receptor desensitization, downregulation, or alterations in downstream signaling pathways. These long-term effects are essential for evaluating the sustained efficacy and potential for lasting neuroplastic changes.

Future studies must employ advanced preclinical models to explore these long-term consequences. criver.com This involves moving beyond acute dosing paradigms to chronic administration schedules in animal models, potentially for several weeks or months. nih.gov Advanced models could include transgenic animals that mimic aspects of human neurological or psychiatric disorders. Such long-term studies would be designed to identify subtle or delayed effects that are not apparent in short-term experiments. nih.gov Key endpoints for these studies should include detailed behavioral analyses, post-mortem neurochemical assessments of receptor density and sensitivity, and gene expression profiling in relevant brain circuits.

Development of Novel Prodrug Strategies for Targeted Delivery

A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. mdpi.commdpi.com This approach is a versatile strategy to overcome biopharmaceutical challenges, such as poor permeability across the blood-brain barrier, instability, or lack of target specificity. mdpi.commdpi.com Developing a prodrug of Isomolpan could enhance its therapeutic potential by enabling more efficient and targeted delivery to the central nervous system.

One promising avenue is the development of carrier-linked prodrugs. mdpi.com For instance, conjugating Isomolpan to specific peptides or lipids could facilitate its transport into the brain. nih.govfrontiersin.org A patent has already listed this compound as a candidate for conjugation with a protein carrier to create a sustained-release formulation. googleapis.com Another approach is the design of self-assembling prodrugs, where the molecule is modified to form nanostructures that can improve circulation time and target accumulation. nih.gov Future research in this area would involve the chemical synthesis of various Isomolpan prodrugs and their subsequent evaluation in preclinical models to assess their pharmacokinetic profiles and brain-targeting efficiency. The goal is to design a prodrug that maximizes central nervous system exposure while minimizing peripheral effects.

Exploration of Allosteric Modulation of Dopamine Receptors by this compound

Currently, Isomolpan is characterized as an orthosteric agonist, meaning it binds to the same site on the dopamine receptor as dopamine itself. ncats.iomedkoo.com An exciting and unexplored area of research is whether Isomolpan or its derivatives could exhibit allosteric modulatory properties. Allosteric modulators bind to a topographically distinct site on the receptor, where they can fine-tune the receptor's response to the endogenous neurotransmitter. nih.govnih.govuniroma1.it

This mode of action offers several potential advantages over orthosteric ligands, including a "ceiling effect" that can prevent overstimulation and a higher degree of receptor subtype selectivity. mdpi.com Future research could investigate if Isomolpan has any affinity for allosteric sites on D2 or D3 receptors. This would involve sophisticated binding and functional assays designed to detect allosteric interactions. Even if Isomolpan itself is a pure orthosteric agonist, it could serve as a chemical scaffold for designing novel allosteric modulators. The discovery of a compound with mixed orthosteric/allosteric properties or a pure allosteric modulator based on the Isomolpan structure would represent a significant advance in dopamine pharmacology. mdpi.commdpi.com

| Feature | Orthosteric Ligands | Allosteric Modulators |

|---|---|---|

| Binding Site | Binds to the primary, endogenous ligand binding site. | Binds to a secondary, topographically distinct site. uniroma1.it |

| Mechanism of Action | Directly competes with and mimics (agonist) or blocks (antagonist) the endogenous ligand. | Modulates the affinity and/or efficacy of the endogenous ligand; can be positive (PAM), negative (NAM), or silent (SAM). nih.gov |

| Selectivity | Orthosteric sites are often conserved across receptor subtypes, potentially leading to lower selectivity. | Allosteric sites are typically less conserved, allowing for greater receptor subtype selectivity. mdpi.com |

| Effect Profile | Activity is independent of the endogenous ligand concentration. | Activity is dependent on the presence of the endogenous ligand (for PAMs and NAMs), preserving natural patterns of neurotransmission. uniroma1.it |

| Safety Profile | Risk of overstimulation (agonists) or complete blockade (antagonists). | Often exhibit a "ceiling effect," where increasing the concentration does not produce a greater effect beyond a certain point, potentially improving safety. mdpi.com |

Integration with Systems Biology and Network Pharmacology Approaches for Comprehensive Understanding

The traditional "one drug, one target" paradigm is often insufficient to explain the full range of a drug's effects on a complex biological system. nih.gov Systems biology and network pharmacology are emerging disciplines that offer a more holistic approach. numberanalytics.comnih.gov Systems biology integrates large-scale datasets (e.g., genomics, proteomics) to model entire biological systems, while network pharmacology analyzes how drugs perturb complex networks of interacting proteins, genes, and metabolites. nih.govunict.it

Applying these approaches to this compound could provide unprecedented insight into its mechanism of action. Researchers could construct a computational model of the dopamine system and its associated signaling networks. By simulating the effect of Isomolpan on this network, it would be possible to predict its influence on other pathways and neurotransmitter systems, generate new hypotheses about its therapeutic potential, and identify potential biomarkers of response. mdpi.com This in silico modeling could guide future wet-lab experiments, making research more efficient and targeted. Ultimately, integrating network pharmacology could help build a comprehensive, multi-scale understanding of Isomolpan's effects, from molecular interactions to systemic physiological outcomes. nih.gov

Q & A

Q. What are the standard analytical methods for characterizing Isomolpan hydrochloride purity and structural integrity?

- Methodological Answer: Purity and structural analysis typically involve spectrophotometric and chromatographic techniques. For example:

- UV-Vis Spectrophotometry: Use ion-pair association complexes (e.g., with bromothymol blue) in buffered solutions to quantify absorption peaks. Calibration curves are established using known concentrations .

- HPLC/GC-MS: Employ reverse-phase chromatography with UV detection at optimized wavelengths (e.g., 484 nm for similar hydrochloride salts) to separate and quantify impurities. Mobile phases often include phosphate/citrate buffers .

- Elemental Analysis: Validate molecular composition via carbon, hydrogen, and nitrogen (CHN) analysis, ensuring results align with theoretical values.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Ventilation: Use fume hoods to minimize inhalation risks. Monitor airborne concentrations if handling powdered forms .

- Storage: Store in airtight containers at controlled room temperature (20–25°C), away from moisture and light. Label containers with hazard warnings (e.g., "Irritant") .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer:

- Experimental Design:

Sample Preparation: Prepare solutions of this compound in buffers spanning pH 1–10 (e.g., HCl/NaOH-adjusted solutions).

Accelerated Stability Testing: Incubate samples at elevated temperatures (40°C, 60°C) and monitor degradation kinetics over 30 days. Include control groups at 25°C .

Analytical Endpoints: Quantify degradation products using LC-MS/MS and compare with baseline purity data. Calculate rate constants (k) and half-life (t½) using first-order kinetics models.

- Data Interpretation: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Identify pH-dependent degradation pathways (e.g., hydrolysis) .

Q. What methodological approaches are used to resolve contradictions in pharmacokinetic data of this compound across different studies?

- Methodological Answer:

- Systematic Review Framework: Apply the PICO Framework to standardize variables:

- Population: Define in vitro/in vivo models (e.g., rodent vs. human hepatocytes).

- Intervention: Standardize dosing regimens and administration routes.

- Comparison: Use meta-analysis to reconcile discrepancies in bioavailability or metabolite profiles.

- Outcome: Focus on parameters like Cmax, AUC, and clearance rates .

- Statistical Reconciliation: Perform sensitivity analyses to identify outlier studies. Use Bland-Altman plots to assess agreement between methodologies (e.g., LC-MS vs. ELISA) .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and reduce byproducts?

- Methodological Answer:

- Process Optimization:

DoE (Design of Experiments): Vary reaction parameters (temperature, solvent polarity, catalyst concentration) using a factorial design to identify optimal conditions .

Byproduct Analysis: Characterize impurities via NMR and high-resolution MS. Modify reaction steps (e.g., quenching methods) to minimize side reactions.

- Green Chemistry Principles: Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) to enhance sustainability .

Data Presentation and Reproducibility

Q. What are the best practices for reporting experimental data on this compound to ensure reproducibility?

- Methodological Answer:

- Detailed Methods: Include exact instrument settings (e.g., HPLC column type, gradient program), reagent lot numbers, and calibration protocols .

- Supporting Information: Provide raw datasets (e.g., chromatograms, spectral scans) in supplementary files with metadata (e.g., timestamp, operator ID) .

- Negative Results: Report failed experiments (e.g., incompatible solvents, unstable intermediates) to guide future research .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer:

- Quality Control (QC) Protocols:

In-Process Checks: Monitor reaction progress via TLC or inline spectroscopy.

Post-Synthesis Analysis: Use DSC (Differential Scanning Calorimetry) to verify crystallinity and polymorph consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.